GDC-0994, also known as GDC-0994, is a potent and selective small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). [, ] It is classified as a kinase inhibitor and is being investigated for its potential as an anti-cancer agent. [, ] GDC-0994 plays a significant role in scientific research, particularly in the fields of oncology and drug discovery. [, , , ]
Ravoxertinib, also known as GDC-0994 or RG7842, is a small molecule that functions as an orally available inhibitor of extracellular signal-regulated kinase (ERK). It is primarily investigated for its potential therapeutic applications in oncology and neurological disorders. Ravoxertinib targets the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. This compound has garnered attention due to its ability to selectively inhibit ERK1/2, making it a valuable tool in cancer research and drug development.
Ravoxertinib is classified under the category of kinase inhibitors, specifically targeting the ERK pathway. It is synthesized from various chemical precursors through multiple reaction steps. The compound is commercially available from several suppliers and is utilized in both academic and industrial research settings to explore its efficacy against different types of cancer and neurological conditions .
The synthesis of Ravoxertinib involves several key steps:
In industrial settings, Ravoxertinib is produced using batch reactions in large reactors with controlled temperature and pressure settings. Purification techniques such as crystallization and chromatography are employed to ensure high-quality output, alongside rigorous quality control measures to maintain consistency.
The molecular formula for Ravoxertinib is , with a molecular weight of 426.86 g/mol. The compound features a complex structure characterized by a pyrimidine core linked with various functional groups.
This structural complexity allows for diverse interactions within biological systems, particularly in inhibiting specific signaling pathways .
Ravoxertinib can undergo various chemical reactions:
Ravoxertinib exerts its pharmacological effects by selectively inhibiting ERK1/2 within the MAPK signaling pathway. This pathway is integral in regulating cellular processes such as growth and survival. By inhibiting ERK1/2 activity, Ravoxertinib disrupts these processes, leading to:
The compound's ability to modulate these pathways makes it a promising candidate for further therapeutic development.
Ravoxertinib is typically presented as a solid crystalline compound with a melting point that varies depending on purity but generally falls within a standard range for similar compounds.
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirm its structural characteristics .
Ravoxertinib has significant applications in scientific research:
Ravoxertinib (GDC-0994), with the chemical name (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one, is a small-molecule inhibitor with the empirical formula C₂₁H₁₈ClFN₆O₂ and a molecular weight of 440.86 g/mol [3] [9]. Its CAS registry number is 1453848-26-4. The compound features a chiral center at the S-configured 2-hydroxyethyl moiety linked to a fluorochlorophenyl group, which is critical for its target engagement [3] [4]. The pyridinone and pyrimidinylaminoprazole rings form a planar pharmacophore that facilitates binding to the ATP pocket of ERK kinases [2].
Solubility and Stability:
Table 1: Molecular Properties of Ravoxertinib
Property | Value |
---|---|
CAS Number | 1453848-26-4 |
Molecular Formula | C₂₁H₁₈ClFN₆O₂ |
Molecular Weight | 440.86 g/mol |
Stereochemistry | (S)-enantiomer |
Solubility (DMSO) | 88 mg/mL (200.06 mM) |
SMILES Notation | O=C1C=C(C2=NC(NC3=CC=NN3C)=NC=C2)C=CN1C@@HCO |
Ravoxertinib is a highly selective ATP-competitive inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key effectors of the MAPK pathway. It demonstrates potent inhibition with IC₅₀ values of 1.1 nM for ERK1 and 0.3 nM for ERK2 in cell-free assays [1] [2]. The compound achieves >100-fold selectivity over 98% of 468 kinases tested, though it moderately inhibits p90RSK (IC₅₀ = 12 nM), a downstream ERK substrate [2] [4].
Cellular Activity:
Table 2: Selectivity Profile of Ravoxertinib
Target | IC₅₀ (Biochemical) | Cellular Activity | Biological Consequence |
---|---|---|---|
ERK2 | 0.3 nM | pERK2 inhibition: 86 nM (A375) | Cell cycle arrest (BRAF mutants) |
ERK1 | 1.1 nM | Not reported | Reduced tumor proliferation |
p90RSK | 12 nM | pRSK inhibition: 140 nM (A375) | Moderate off-target effect |
Ravoxertinib exhibits favorable pharmacokinetic properties supporting once-daily oral dosing. In phase I clinical trials, it demonstrated dose-proportional exposure across 50–800 mg doses, with a mean plasma half-life of 23 hours [1]. Oral bioavailability in CD-1 mice exceeds 80%, with a 10 mg/kg dose achieving sustained target coverage (>90% ERK inhibition) for ≥8 hours [2] [3].
Key Pharmacokinetic Metrics:
Table 3: Pharmacokinetic Parameters in Humans and Preclinical Models
Parameter | Human (Phase I) | Mouse (CD-1) |
---|---|---|
Half-life (t₁/₂) | 23 hours | 4–6 hours |
Oral Bioavailability | Not quantified | >80% |
AUC (Dose-Proportional) | 50–800 mg | 10–100 mg/kg |
Primary Excretion | Fecal (≥70%) | Fecal (≥65%) |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: